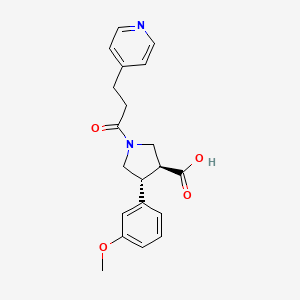

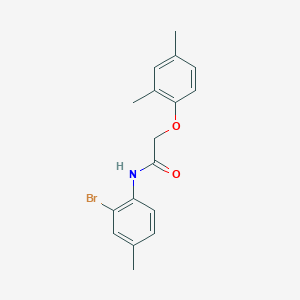

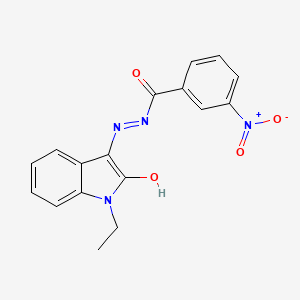

![molecular formula C21H28N4O B5527196 N-[3-(3,5-二甲基-1H-吡唑-1-基)丙基]-N,3,5,7-四甲基-1H-吲哚-2-甲酰胺](/img/structure/B5527196.png)

N-[3-(3,5-二甲基-1H-吡唑-1-基)丙基]-N,3,5,7-四甲基-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide typically involves multi-step reactions that include the formation of highly substituted pyrazole skeletons. A common approach includes reactions such as nucleophilic substitution, esterification, and cyclization to introduce various substituents into the pyrazole or indole rings, providing the desired structural complexity and functionality (Jachak et al., 2010). These methods highlight the versatility and adaptability of synthetic routes to obtain complex molecules with specific properties.

Molecular Structure Analysis

The molecular structure of compounds akin to the one is characterized by the presence of indole and pyrazole rings, which are crucial for their biological and chemical behavior. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal for elucidating their structure. These methods provide insights into the conformation, stereochemistry, and intermolecular interactions, crucial for understanding the compound's reactivity and function (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and its analogs often exploit the reactivity of the pyrazole and indole moieties. These compounds undergo various chemical reactions, including alkylation, acylation, and coupling reactions, which modify their chemical structure and, consequently, their properties and biological activity. The choice of reaction conditions and reagents plays a significant role in the selectivity and yield of these transformations (Girreser et al., 2016).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple substituents on the pyrazole and indole rings affects the compound's physical state, solubility in various solvents, and thermal stability. Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study these properties, providing information relevant for the compound's storage, handling, and application in different fields (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, pKa, and the potential for various chemical transformations, are crucial for understanding the behavior of N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide in different environments. Studies focusing on the compound's interaction with reagents, its behavior under different chemical conditions, and its reactivity towards nucleophiles and electrophiles shed light on its chemical versatility and potential applications (Hassan et al., 2021).

科学研究应用

吡唑衍生物作为抗炎剂

吡唑衍生物,如所讨论的,已被合成并评估其抗炎活性。例如,El‐Hawash 和 El-Mallah (1998) 合成了 N-取代吡唑甲酰胺和硫代甲酰胺,在体内显示出显着的抗炎活性。发现这些化合物毒性较小,并且与苯丁唑酮和消炎痛等常规药物相比几乎没有致溃疡活性 (El‐Hawash & El-Mallah, 1998)。

抗癌潜力

吡唑和吲哚部分的杂交已被探索用于抗癌应用。Hassan 等人。(2021) 设计了新型吡唑-吲哚杂化物作为抗肿瘤剂,对各种癌细胞系表现出优异的抗肿瘤活性。例如,一些化合物对 HepG2 癌细胞系表现出显着的抑制性能,优于标准参考药物多柔比星 (Hassan et al., 2021)。

微波辅助合成和广泛的生物活性

Hu 等人强调了微波辅助合成吡唑衍生物(包括四唑吡唑酰胺)的效率。(2011)。这些衍生物显示出一系列生物活性,例如杀菌剂、杀虫剂、除草剂和抗菌剂活性 (Hu et al., 2011)。

水中的交叉偶联反应

Teo (2009) 研究了催化体系在水中促进氮亲核试剂(包括吡唑和吲哚)的 N-芳基化。这种方法提供了一种环保且高效的合成 N-芳基化产物的方法,突出了吡唑衍生物在化学合成中的多功能性 (Teo, 2009)。

抗菌活性与新颖的合成方法

Palkar 等人。(2017) 合成了吡唑衍生物的新型类似物,对金黄色葡萄球菌和枯草芽孢杆菌等多种细菌表现出有希望的抗菌活性。该研究强调了吡唑衍生物在开发新型抗菌剂中的潜力 (Palkar et al., 2017)。

合成与生物活性

Mandour 等人。(2012) 合成了具有潜在生物活性的新型吡唑衍生物,包括抗炎、镇痛和抗惊厥特性。这项研究强调了吡唑衍生物的广泛生物应用,包括所讨论的化合物 (Mandour et al., 2012)。

作用机制

未来方向

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in materials science or as a catalyst, research could focus on improving its performance or finding new applications .

属性

IUPAC Name |

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-13-10-14(2)19-18(11-13)17(5)20(22-19)21(26)24(6)8-7-9-25-16(4)12-15(3)23-25/h10-12,22H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXPISVXXBLIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CCCN3C(=CC(=N3)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

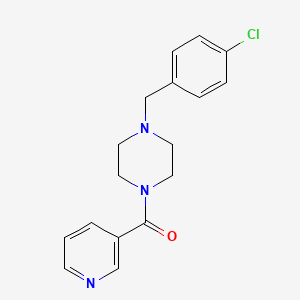

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)

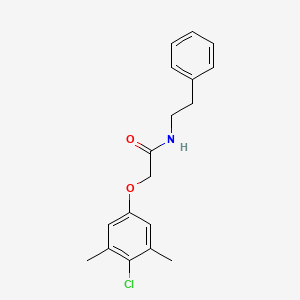

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

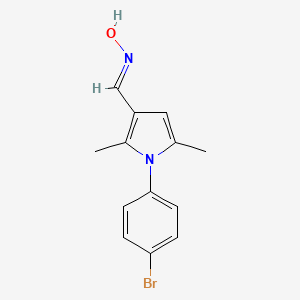

![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)